molecular formula C9H4F9N B13909837 3,4,5-Tris(trifluoromethyl)aniline

3,4,5-Tris(trifluoromethyl)aniline

Cat. No.: B13909837
M. Wt: 297.12 g/mol
InChI Key: QZWFNEVYJFDDJK-UHFFFAOYSA-N
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Description

3,4,5-Tris(trifluoromethyl)aniline is an organic compound with the molecular formula C9H4F9N. It is a derivative of aniline where three hydrogen atoms on the benzene ring are replaced by trifluoromethyl groups at the 3, 4, and 5 positions. This compound is known for its high electron-withdrawing properties due to the presence of trifluoromethyl groups, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl groups onto an aniline derivative. One common method is the reaction of 3,4,5-trifluorobromobenzene with ammonia under high pressure and in the presence of a catalyst such as cuprous salt, cupric salt, or copper oxide. The reaction is carried out at temperatures ranging from 100 to 200°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the use of solvents and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-Tris(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Tris(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing ability, making it highly reactive in electrophilic aromatic substitution reactions. This property allows it to interact with enzymes and receptors in biological systems, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Tris(trifluoromethyl)aniline is unique due to the presence of three trifluoromethyl groups, which significantly enhance its electron-withdrawing properties compared to its simpler analogs. This makes it more reactive and versatile in various chemical reactions, providing distinct advantages in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C9H4F9N

Molecular Weight

297.12 g/mol

IUPAC Name

3,4,5-tris(trifluoromethyl)aniline

InChI

InChI=1S/C9H4F9N/c10-7(11,12)4-1-3(19)2-5(8(13,14)15)6(4)9(16,17)18/h1-2H,19H2

InChI Key

QZWFNEVYJFDDJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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